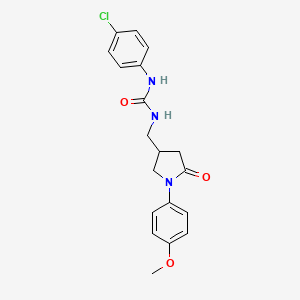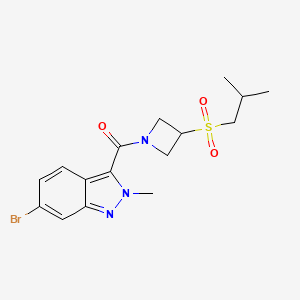
N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide (BPPA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPA is a piperazine derivative that has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The mechanism of action of N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is not fully understood, but it is thought to involve the modulation of various neurotransmitters and receptors in the central nervous system. N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been shown to exhibit various biochemical and physiological effects in animal models. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines in inflamed tissues. N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has also been shown to reduce the levels of oxidative stress markers in the brain, indicating its potential as a neuroprotective agent. Additionally, N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide in lab experiments is its relatively low toxicity. N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been found to have a low acute toxicity in animal studies, making it a safe compound to work with. However, one limitation of using N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is its poor solubility in water, which may limit its applicability in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and neurological disorders. Further studies are needed to elucidate the mechanisms of action of N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide and to determine its efficacy in animal models of disease. Another area of interest is the development of novel N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Overall, N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide represents a promising compound for further investigation in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide involves the reaction of 2-butoxyaniline with 2-(3-oxopiperazin-2-yl)acetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction yields N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide as a white solid with a melting point of 145-147°C.
Applications De Recherche Scientifique
N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has also been investigated for its anticonvulsant properties and has been found to be effective in reducing seizure activity in animal models of epilepsy. Additionally, N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been shown to have potential as a neuroprotective agent, as it has been found to protect against oxidative stress-induced neuronal damage.
Propriétés
IUPAC Name |
N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-3-10-22-14-7-5-4-6-12(14)19-15(20)11-13-16(21)18-9-8-17-13/h4-7,13,17H,2-3,8-11H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUWEBKHBCGPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)CC2C(=O)NCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2806961.png)
![11,13-Dimethyl-6-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2806962.png)
![2-propan-2-yl-6H-benzo[c][1]benzoxepin-11-one](/img/structure/B2806963.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide](/img/structure/B2806964.png)
![(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2806965.png)


![2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2806970.png)
![5-(2-methoxyethyl)-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2806971.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one](/img/structure/B2806973.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide](/img/structure/B2806977.png)
![8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2806981.png)
